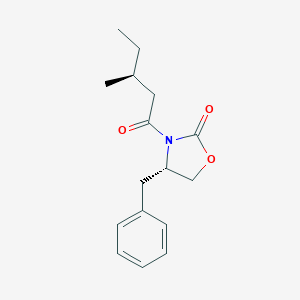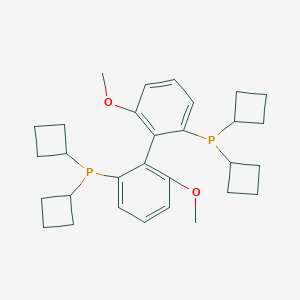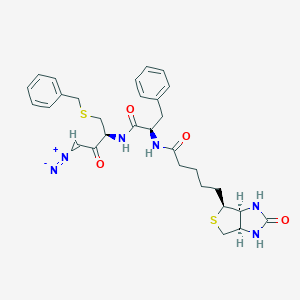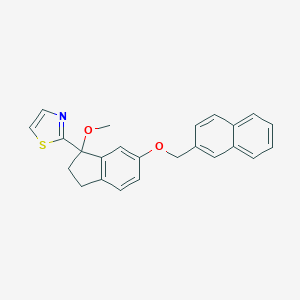
1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan, also known as MNMI, is a synthetic compound that has been studied for its potential use in scientific research. MNMI belongs to the class of indan compounds and has a unique chemical structure that makes it a promising candidate for various applications.
Wirkmechanismus
The mechanism of action of 1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan is not fully understood, but it is believed to act as a dopamine transporter ligand. 1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan binds to the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By binding to the transporter, 1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan can inhibit dopamine reuptake and increase the concentration of dopamine in the synaptic cleft.
Biochemische Und Physiologische Effekte
1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can lead to increased locomotor activity and other behavioral effects. 1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan has also been shown to have antioxidant properties, which may make it a potential therapeutic agent for oxidative stress-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan has several advantages as a tool for scientific research. It has a high affinity for the dopamine transporter, which makes it a specific tool for studying dopamine transport and release. 1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan is also relatively easy to synthesize, which makes it a cost-effective tool for researchers. However, 1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan has some limitations as well. It has a short half-life, which means that it may not be suitable for long-term studies. 1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan is also not very water-soluble, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan. One area of interest is the development of 1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan-based therapies for Parkinson's disease and other neurological disorders. 1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan may also be useful as a tool for studying the role of dopamine in addiction and other behavioral disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan and its potential applications in scientific research.
Synthesemethoden
The synthesis of 1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan involves several steps, including the reaction of 2-naphthol with 2-bromoethyl methyl ether, followed by the reaction of the resulting compound with 2-thiazolinethiol. The final step involves the cyclization of the intermediate compound to form 1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine transporter, which makes it a potential tool for studying dopamine transport and release in the brain. 1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
Eigenschaften
CAS-Nummer |
131956-42-8 |
|---|---|
Produktname |
1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan |
Molekularformel |
C24H21NO2S |
Molekulargewicht |
387.5 g/mol |
IUPAC-Name |
2-[1-methoxy-6-(naphthalen-2-ylmethoxy)-2,3-dihydroinden-1-yl]-1,3-thiazole |
InChI |
InChI=1S/C24H21NO2S/c1-26-24(23-25-12-13-28-23)11-10-19-8-9-21(15-22(19)24)27-16-17-6-7-18-4-2-3-5-20(18)14-17/h2-9,12-15H,10-11,16H2,1H3 |
InChI-Schlüssel |
PHWUGPWQJTXVQO-UHFFFAOYSA-N |
SMILES |
COC1(CCC2=C1C=C(C=C2)OCC3=CC4=CC=CC=C4C=C3)C5=NC=CS5 |
Kanonische SMILES |
COC1(CCC2=C1C=C(C=C2)OCC3=CC4=CC=CC=C4C=C3)C5=NC=CS5 |
Synonyme |
1-methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan ICI 216800 ICI-216800 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






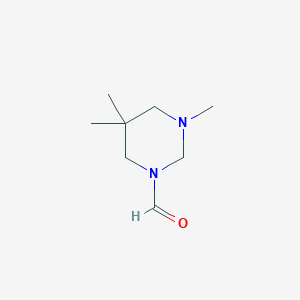



![N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B138871.png)
